Clofilium tosylate

Catalog No.
S524017
CAS No.
92953-10-1
M.F
C28H44ClNO3S
M. Wt
510.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clofilium tosylate

CAS Number

92953-10-1

Product Name

Clofilium tosylate

IUPAC Name

4-(4-chlorophenyl)butyl-diethyl-heptylazanium;4-methylbenzenesulfonate

Molecular Formula

C28H44ClNO3S

Molecular Weight

510.2 g/mol

InChI

InChI=1S/C21H37ClN.C7H8O3S/c1-4-7-8-9-11-18-23(5-2,6-3)19-12-10-13-20-14-16-21(22)17-15-20;1-6-2-4-7(5-3-6)11(8,9)10/h14-17H,4-13,18-19H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

MOQZYUUHIWPDQC-UHFFFAOYSA-M

SMILES

CCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Solubility

Soluble in DMSO

Synonyms

Clofilium Tosylate;

Canonical SMILES

CCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Description

The exact mass of the compound Clofilium tosylate is 509.273 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potassium Channel Blocker

Clofilium tosylate acts as a blocker of potassium channels, specifically targeting a type known as inward rectifier K+ channels. These channels play a crucial role in maintaining the electrical activity of cells, particularly in excitable tissues like the heart muscles. By blocking these channels, Clofilium tosylate can alter the flow of potassium ions across cell membranes, leading to changes in membrane potential and electrical activity [1]. This property makes it a valuable tool for researchers studying the function of potassium channels in various physiological processes, including:

  • Cardiac electrophysiology: Understanding how potassium channels influence heart rhythm and repolarization [1].
  • Neuroscience: Investigating the role of potassium channels in neuronal signaling and excitability.
  • Smooth muscle function: Studying the contribution of potassium channels to the contractility of smooth muscles in organs like the gastrointestinal tract.

Source

[1] Clofilium Tosylate 97 - Solid Compound for Research | Procurenet Limited ()

Cardiac Depressant and Anti-Arrhythmic Agent

Due to its potassium channel blocking activity, Clofilium tosylate can also exert a depressant effect on the heart and potentially suppress arrhythmias. This makes it a potential candidate for studying and developing new treatments for cardiac disorders like:

  • Atrial fibrillation: A common heart rhythm irregularity where the upper chambers of the heart beat irregularly and chaotically.
  • Ventricular tachycardia: A rapid heart rhythm originating from the lower chambers of the heart.
  • Premature ventricular contractions (PVCs): Extra heartbeats that disrupt the normal rhythm.

Source

Same as source 1 ([1] Clofilium Tosylate 97 - Solid Compound for Research | Procurenet Limited ())

Clofilium tosylate is a synthetic compound classified as a potassium channel blocker. It is a white, crystalline solid with the chemical formula C28H44ClNO3S and a molecular weight of 510.17 [, ].

While its origin is not definitively documented, it is likely synthesized in a laboratory setting for research purposes. Its significance lies in its potential to help researchers understand potassium channel function and arrhythmia development [].


Molecular Structure Analysis

The key feature of clofilium tosylate's structure is the presence of a quaternary ammonium group (N+(CH3)2(C7H15)) linked to a butyl chain containing a chlorine atom (4-Cl). This positively charged group is believed to be responsible for its interaction with potassium channels [, ].

Another notable aspect is the tosylate group (CH3C6H4SO3-), a negatively charged counterion that balances the positive charge of the quaternary ammonium group [].


Chemical Reactions Analysis

Information on decomposition reactions is also not widely available.


Physical And Chemical Properties Analysis

  • Melting point: Data not available
  • Boiling point: Data not available
  • Solubility: Soluble in water and some organic solvents []
  • Stability: Stable under normal storage conditions []

Clofilium tosylate is believed to act as a potassium channel blocker. Potassium channels are essential for maintaining electrical activity in cells, particularly in excitable tissues like the heart. By blocking these channels, clofilium tosylate may alter the flow of potassium ions, potentially affecting heart rhythm [].

The exact mechanism by which clofilium tosylate interacts with potassium channels is still under investigation. However, some studies suggest it might bind to the channel pore, hindering potassium ion passage [].

  • Cardiac depression: Blocking potassium channels can disrupt heart function, potentially leading to a slower heart rate or arrhythmias.
  • General toxicity: The compound may have general toxic effects depending on the dose and route of exposure.

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

509.273

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

13ZVF1051K

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

92953-10-1

Wikipedia

Clofilium tosylate

Dates

Modify: 2023-08-15
1: Chauvin C, Leruste A, Tauziede-Espariat A, Andrianteranagna M, Surdez D, Lescure A, Han ZY, Anthony E, Richer W, Baulande S, Bohec M, Zaidi S, Aynaud MM, Maillot L, Masliah-Planchon J, Cairo S, Roman-Roman S, Delattre O, Del Nery E, Bourdeaut F. High-Throughput Drug Screening Identifies Pazopanib and Clofilium Tosylate as Promising Treatments for Malignant Rhabdoid Tumors. Cell Rep. 2017 Nov 14;21(7):1737-1745. doi: 10.1016/j.celrep.2017.10.076. PubMed PMID: 29141209.
2: Pitayu L, Baruffini E, Rodier C, Rötig A, Lodi T, Delahodde A. Combined use of Saccharomyces cerevisiae, Caenorhabditis elegans and patient fibroblasts leads to the identification of clofilium tosylate as a potential therapeutic chemical against POLG-related diseases. Hum Mol Genet. 2016 Feb 15;25(4):715-27. doi: 10.1093/hmg/ddv509. Epub 2015 Dec 21. PubMed PMID: 26692522.
3: Endo K, Kurokawa N, Kito H, Nakakura S, Fujii M, Ohya S. Molecular identification of the dominant-negative, splicing isoform of the two-pore domain K(+) channel K(2P)5.1 in lymphoid cells and enhancement of its expression by splicing inhibition. Biochem Pharmacol. 2015 Dec 1;98(3):440-52. doi: 10.1016/j.bcp.2015.10.002. Epub 2015 Oct 20. PubMed PMID: 26475531.
4: Faivre JF, Forest MC, Gout B, Bril A. Electrophysiological characterization of BRL-32872 in canine Purkinje fiber and ventricular muscle. Effect on early after-depolarizations and repolarization dispersion. Eur J Pharmacol. 1999 Oct 27;383(2):215-22. PubMed PMID: 10585537.
5: Yu SP, Yeh CH, Gottron F, Wang X, Grabb MC, Choi DW. Role of the outward delayed rectifier K+ current in ceramide-induced caspase activation and apoptosis in cultured cortical neurons. J Neurochem. 1999 Sep;73(3):933-41. PubMed PMID: 10461882.
6: Korolkiewicz R, Takeuchi K, Sliwinski W, Konstanski Z, Rekowski P, Szyk A. Contractile effects of porcine galanin(1-29)-NH2 on the rat isolated gastric fundus: mediation by potassium ions. Pharmacol Res. 1997 Aug;36(2):147-51. PubMed PMID: 9344644.
7: Cammilli L, Mugelli A, Grassi G, Alcidi L, Melissano G, Menegazzo G, Silvestri V. Implantable pharmacological defibrillator (AIPhD): preliminary investigations in animals. Pacing Clin Electrophysiol. 1991 Feb;14(2 Pt 2):381-6. PubMed PMID: 1706857.
8: Euler DE, Zeman TW, Wallock ME, Scanlon PJ. Deleterious effects of bretylium on hemodynamic recovery from ventricular fibrillation. Am Heart J. 1986 Jul;112(1):25-31. PubMed PMID: 3728284.
9: Johnson GL, Ehrreich SJ, el-Hage AN, Balazs T. Effects of antiarrhythmic agents on isoproterenol-induced ventricular fibrillation in heavy rats: a possible model of sudden cardiac death. Res Commun Chem Pathol Pharmacol. 1986 Mar;51(3):351-64. PubMed PMID: 3704313.
10: Kowey PR, Friehling TD, O'Connor KM, Wetstein L, Kelliher GJ. The effect of bretylium and clofilium on dispersion of refractoriness and vulnerability to ventricular fibrillation in the ischemic feline heart. Am Heart J. 1985 Aug;110(2):363-70. PubMed PMID: 4025111.
11: Su KS, Campanale KM, Gries CL. Nasal drug delivery system of a quaternary ammonium compound: clofilium tosylate. J Pharm Sci. 1984 Sep;73(9):1251-4. PubMed PMID: 6491944.
12: Tacker WA Jr, Niebauer MJ, Babbs CF, Combs WJ, Hahn BM, Barker MA, Seipel JF, Bourland JD, Geddes LA. The effect of newer antiarrhythmic drugs on defibrillation threshold. Crit Care Med. 1980 Mar;8(3):177-80. PubMed PMID: 7363635.

Explore Compound Types